Cas no 93643-24-4 ((8aS)-octahydropyrrolo[1,2-a]piperazine)

(8aS)-octahydropyrrolo[1,2-a]piperazine structure
93643-24-4 structure
Product Name:(8aS)-octahydropyrrolo[1,2-a]piperazine
CAS No:93643-24-4
MF:C7H14N2
MW:126.199461460114
MDL:MFCD03787926
CID:803359
PubChem ID:781249
Update Time:2024-10-26

(8aS)-octahydropyrrolo[1,2-a]piperazine Chemical and Physical Properties

Names and Identifiers

    • (S)-1,4-DIAZABICYCLO[4.3.0]NONANE
    • (8aS)-octahydro-Pyrrolo[1,2-a]pyrazine
    • (S)-Octahydropyrrolo[1,2-a]pyrazine
    • Pyrrolo[1,2-a]pyrazine,octahydro-, (8aS)-
    • (6S)-1,4-Diazabicyclo[4.3.0]nonane
    • (8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
    • (8aS)-Octahydropyrrolo[1,2-a]pyrazine (ACI)
    • Pyrrolo[1,2-a]pyrazine, octahydro-, (S)- (ZCI)
    • (8aS)-octahydropyrrolo[1,2-a]pyrazine
    • (S)-Octahydro-pyrrolo[1,2-a]pyrazine
    • (8aS)-octahydropyrrolo[1,2-a]piperazine
    • AKOS015995208
    • EN300-57837
    • (S)-octahydropyrrolo[1,2-alpha]pyrazine
    • J-502269
    • PS-3853
    • FTTATHOUSOIFOQ-ZETCQYMHSA-N
    • 93643-24-4
    • DTXSID30354765
    • BCP27556
    • (S)-1,4-Diazabicyclo[4.3.0]nonane,98+%
    • MFCD03787926
    • J-502512
    • (6s)-1,4-diazabicyclo[4,3,0]nonane
    • (S)-1,4-Diazabicyclo[4.3.0]nonane, AldrichCPR
    • (8aS) -octahydropyrrolo[1,2-a]pyrazine
    • SCHEMBL271886
    • PYRROLO[1,2-A]PYRAZINE, OCTAHYDRO-, (8AS)-
    • AC-7091
    • MDL: MFCD03787926
    • Inchi: 1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1
    • InChI Key: FTTATHOUSOIFOQ-ZETCQYMHSA-N
    • SMILES: [C@H]12CNCCN1CCC2

Computed Properties

  • Exact Mass: 126.11600
  • Monoisotopic Mass: 126.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Flash Point: 88.833℃
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 15.27000
  • LogP: 0.32070

(8aS)-octahydropyrrolo[1,2-a]piperazine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:8

(8aS)-octahydropyrrolo[1,2-a]piperazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(8aS)-octahydropyrrolo[1,2-a]piperazine Pricemore >>

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(8aS)-octahydropyrrolo[1,2-a]piperazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomers
Nazarova, L. S.; Rozonov, Yu. B.; Likhosherstov, A. M.; Morozova, T. V.; Skoldinov, A. P.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, rt → reflux
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water ;  1 h, rt
Reference
Preparation of (diazabicycloalkyl)dibenzoxepines and analogs as dopamine D4 receptor antagonists
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  < 10 °C; 4 h, reflux
Reference
Compound as potassium channel modulator
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Reference
Preparation of novel 6-5 membered fused azole ring derivatives as certain protein kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium ,  Palladium dihydroxide Solvents: Methanol ;  12 h, rt
Reference
Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Preparation of benzimidazole quinolinones for inhibiting a serine/threonine kinase
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, reflux
Reference
Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists
Moir, Elizabeth M.; Yoshiizumi, Kazuya; Cairns, Jim; Cowley, Phillip; Ferguson, Morag; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7327-7330

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Preparation of benzimidazole quinolinones for inhibiting FGFR3 and treating multiple myeloma
, United States, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Synthesis and inhibitory activity on carbonic anhydrase of some new sulpiride analogs studied by means of a new method
Botre, Claudio; Botre, Francesco; Jommi, Giancarlo; Signorini, Roberto, Journal of Medicinal Chemistry, 1986, 29(10), 1814-20

Production Method 10

Reaction Conditions
Reference
Preparation of pyrimidine derivatives as 5-HT3 receptor antagonists having agonistic activity on 5-HT1A
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
Reference
Preparation of piperazinylpyridine derivatives as 5-HT3 receptor antagonists, pharmaceutical compositions containing them, and their uses
, Japan, , ,

Production Method 12

Reaction Conditions
Reference
Aralkyl diazabicycloalkane derivatives for CNS disorders
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
Reference
Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at σ receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compounds
de Costa, Brian R.; He, Xiaoshu; Linders, Joannes T. M.; Dominguez, Celia; Gu, Zi Qiang; et al, Journal of Medicinal Chemistry, 1993, 36(16), 2311-20

(8aS)-octahydropyrrolo[1,2-a]piperazine Raw materials

(8aS)-octahydropyrrolo[1,2-a]piperazine Preparation Products

(8aS)-octahydropyrrolo[1,2-a]piperazine Related Literature

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